Oleandolide is a natural product found in Apis cerana and Cunila with data available.
Oleandolide
CAS No.: 68540-16-9
Cat. No.: VC1747538
Molecular Formula: C20H34O7
Molecular Weight: 386.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68540-16-9 |
|---|---|
| Molecular Formula | C20H34O7 |
| Molecular Weight | 386.5 g/mol |
| IUPAC Name | (3R,5S,6S,7R,8S,9R,12R,13R,14S,15R)-6,8,14-trihydroxy-5,7,9,12,13,15-hexamethyl-1,11-dioxaspiro[2.13]hexadecane-10,16-dione |
| Standard InChI | InChI=1S/C20H34O7/c1-9-7-20(8-26-20)18(24)12(4)16(22)10(2)14(6)27-19(25)13(5)17(23)11(3)15(9)21/h9-17,21-23H,7-8H2,1-6H3/t9-,10-,11+,12+,13+,14+,15-,16-,17-,20+/m0/s1 |
| Standard InChI Key | PFDLUBNRHMFBGI-WNFDIZNISA-N |
| Isomeric SMILES | C[C@H]1C[C@@]2(CO2)C(=O)[C@@H]([C@H]([C@H]([C@H](OC(=O)[C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)C)C)O)C |
| SMILES | CC1CC2(CO2)C(=O)C(C(C(C(OC(=O)C(C(C(C1O)C)O)C)C)C)O)C |
| Canonical SMILES | CC1CC2(CO2)C(=O)C(C(C(C(OC(=O)C(C(C(C1O)C)O)C)C)C)O)C |
Introduction
Chemical Structure and Properties
Oleandolide is classified as a 14-membered macrolide containing ten stereocenters with one epoxymethano group, three hydroxy groups, and five methyl substituents. Its molecular formula is C₂₀H₃₄O₇ with a molecular weight of 386.5 g/mol . As the aglycone (non-sugar component) of the antibiotic oleandomycin, oleandolide possesses the core structure that provides the foundation for this clinically relevant antimicrobial agent. The compound simultaneously functions as a macrolide, a cyclic ketone, a triol, and a spiro-epoxide, contributing to its complex stereochemistry and biological activity .
Structurally, oleandolide features a macrolactone ring that serves as the scaffold for various functional groups. This structural arrangement creates a three-dimensional conformation that enables specific interactions with bacterial ribosomes. The multiple stereogenic centers within the molecule present significant synthetic challenges but also contribute to its highly specific biological activity profile.
Physical and Chemical Characteristics
Oleandolide exhibits particular structural characteristics that distinguish it from other macrolides. Its complex stereochemistry, with multiple chiral centers, contributes significantly to its biological recognition patterns and activity. The molecule has been identified in natural sources including Cunila species and Apis cerana, though it is most commonly associated with Streptomyces antibioticus as part of the oleandomycin biosynthetic pathway .
Biosynthesis of Oleandolide and Related Compounds
Biosynthetic Pathway in Streptomyces
The biosynthesis of oleandolide occurs naturally in Streptomyces antibioticus as part of the oleandomycin production pathway. This process involves a series of enzymatic reactions catalyzed by polyketide synthases and tailoring enzymes. The biosynthetic gene cluster for oleandomycin production in S. antibioticus has been identified and characterized, revealing multiple open reading frames that encode different enzyme activities involved in the biosynthesis process .
The initial formation of the macrolactone ring characteristic of oleandolides involves polyketide synthesis, where acetyl-coenzyme A and methylmalonyl coenzyme A units are assembled through a series of condensation reactions. Following the formation of the macrolactone scaffold, various tailoring enzymes perform specific modifications to generate the final structure of oleandolide.
Glycosylated Derivatives and Their Formation
Oleandolide serves as the foundation for two significant glycosylated derivatives: L-Olivosyl-oleandolide and L-Oleandrosyl-oleandolide. L-Olivosyl-oleandolide features a 2,6-dideoxy-α-L-arabino-hexopyranosyl moiety attached to the oleandolide structure. This glycosylation contributes significantly to the biological activity of the resulting compound.
The conversion of L-Olivosyl-oleandolide to L-Oleandrosyl-oleandolide involves a crucial methylation step catalyzed by the enzyme L-olivosyl-oleandolide 3-O-methyltransferase (OleY). This enzyme facilitates the transfer of a methyl group from S-adenosyl-L-methionine to L-olivosyl-oleandolide, resulting in the formation of L-Oleandrosyl-oleandolide and S-adenosyl-L-homocysteine. This methylation enhances the antimicrobial properties of the resulting compound.
Genetic Components of Biosynthesis
Research has identified several key genes involved in the biosynthesis of oleandolide and its glycosylated derivatives. The oleandomycin gene cluster in S. antibioticus contains at least eight open reading frames encoding different enzyme activities involved in the biosynthesis of the 2,6-deoxysugars attached to oleandolide: L-oleandrose and its intermediate L-olivose .
The genes identified include oleW, oleV, oleL, and oleU, which are involved in L-oleandrose biosynthesis; oleNI and oleT, which participate in D-desosamine biosynthesis; and oleS and oleE, which contribute to both pathways . Additionally, three genes encoding glycosyltransferases have been described in the oleandomycin gene cluster: oleI, oleG1, and oleG2 .
Table 1: Key Genes Involved in Oleandolide Biosynthesis and Glycosylation
| Gene | Function | Role in Biosynthesis |
|---|---|---|
| oleW | Dehydratase | L-oleandrose biosynthesis |
| oleV | Isomerase | L-oleandrose biosynthesis |
| oleL | Reductase | L-oleandrose biosynthesis |
| oleU | Methyltransferase | L-oleandrose biosynthesis |
| oleG1 | Glycosyltransferase | D-desosamine transfer |
| oleG2 | Glycosyltransferase | L-oleandrose transfer |
| oleY | Methyltransferase | Conversion of L-olivosyl to L-oleandrosyl derivative |
| oleI | Glycosyltransferase | Macrolide inactivation |
Biological Activity and Mechanism of Action
Antimicrobial Properties
Oleandolide and its glycosylated derivatives exhibit significant antibiotic activity, particularly against gram-positive bacteria. The mechanism of action typically involves the inhibition of bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. This binding interferes with peptidyl transferase activity and blocks the elongation of the nascent peptide chain.
The antimicrobial efficacy of oleandolide-derived compounds is enhanced through glycosylation. The sugar moieties attached to the oleandolide core improve the compound's interaction with bacterial ribosomes and contribute to its specificity and potency. L-Oleandrosyl-oleandolide, in particular, demonstrates notable effectiveness against various bacterial strains, including those resistant to other antibiotics.
Structure-Activity Relationship
The relationship between the structure of oleandolide derivatives and their biological activity reveals important insights about the molecular requirements for effective antimicrobial action. The macrolactone ring provides a scaffold that positions the functional groups in an optimal configuration for ribosomal binding. The sugar components enhance the binding affinity and contribute to the compound's ability to penetrate bacterial cell membranes.
The methylation of L-olivosyl-oleandolide to form L-oleandrosyl-oleandolide represents a critical modification that enhances antimicrobial activity. This methylation alters the electronic properties and hydrogen-bonding capabilities of the molecule, potentially improving its interaction with the target ribosomal site.
Synthetic Approaches to Oleandolide
Total Synthesis Strategies
The complex structure of oleandolide, with its multiple stereogenic centers and functional groups, presents significant synthetic challenges. Researchers have developed total synthesis approaches to construct the oleandolide scaffold with precise stereochemical control . These synthetic routes typically involve the assembly of smaller fragments followed by their connection to form the macrolactone ring.
The total synthesis of oleandolide enables the production of this valuable compound without reliance on natural sources, potentially facilitating the development of new antibiotic derivatives. Additionally, synthetic approaches allow for structural modifications that might enhance the compound's pharmacological properties or address issues of antimicrobial resistance.
Biosynthetic Engineering Approaches
An alternative to total chemical synthesis involves the use of biosynthetic engineering to produce oleandolide and its derivatives. Researchers have constructed Streptomyces albus strains expressing the oleandrosyl glycosyltransferase (OleG2) to facilitate the glycosylation of precursor compounds . These engineered strains, when transformed with plasmid constructs containing the genes required for dTDP-L-olivose and dTDP-L-oleandrose biosynthesis, can produce glycosylated compounds from precursors such as erythronolide B .
In biotransformation experiments, researchers have achieved approximately 50% conversion of erythronolide B into new glycosylated compounds when biotransformation was carried out on solid medium . This approach demonstrates the potential for using engineered microbial systems to produce oleandolide derivatives with desired structural features.
Research Applications and Future Perspectives
Challenges in Oleandolide Research
Despite the promising potential of oleandolide-based compounds, several challenges remain in their development and application. The complex stereochemistry of oleandolide makes its chemical synthesis difficult and potentially costly. Additionally, the emergence of antimicrobial resistance poses challenges for the long-term efficacy of macrolide antibiotics in general.
Future research directions might include the development of more efficient synthetic routes, the exploration of novel glycosylation patterns, and the investigation of hybrid structures combining oleandolide with other antimicrobial scaffolds. Advances in genomic and synthetic biology tools may also facilitate the engineering of microbial strains for the improved production of oleandolide and its derivatives.
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